gamma-Stearolactone

Description

Properties

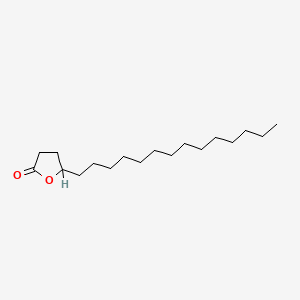

IUPAC Name |

5-tetradecyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDWWIHJZSCRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862060 | |

| Record name | 5-Tetradecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Very weak waxy fatty aroma | |

| Record name | gamma-Octadecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | gamma-Octadecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

502-26-1 | |

| Record name | γ-Stearolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Octadecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octadecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Tetradecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Furanone, dihydro-5-tetradecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-OCTADECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K5N2582AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

gamma-stearolactone chemical structure and properties

An In-Depth Technical Guide to γ-Stearolactone: Structure, Properties, and Applications

Introduction

γ-Stearolactone, also known by its IUPAC name 5-tetradecyloxolan-2-one and synonymously as γ-octadecalactone, is a saturated fatty lactone that has garnered significant interest across various scientific and industrial domains.[1][2] Structurally, it is a five-membered cyclic ester featuring a long, 14-carbon (tetradecyl) alkyl chain. This molecule is a key intermediate in chemical synthesis and a functional ingredient in the food and cosmetics industries.[2] Its utility stems from its distinct physicochemical properties and its role as a precursor to valuable derivatives such as C18 branched saturated fatty acids (BSFAs), which are integral components in high-performance lubricants and cosmetics.[2] This guide provides a comprehensive technical overview of γ-stearolactone, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications for researchers and professionals in drug development and applied sciences.

Chemical Structure and Identification

The molecular identity of γ-stearolactone is defined by its specific arrangement of atoms and is confirmed through various spectroscopic and analytical methods.

Molecular Formula: C₁₈H₃₄O₂[1][2]

Molecular Weight: 282.5 g/mol [1][2]

IUPAC Name: 5-tetradecyloxolan-2-one[1][3]

Synonyms: γ-Octadecalactone, 4-Octadecanolide, 5-Tetradecyldihydro-2(3H)-furanone, Octadecanoic acid, 4-hydroxy-, gamma-lactone.[1][4][5]

CAS Registry Number: 502-26-1[2][5]

Caption: Chemical structure of γ-Stearolactone (5-tetradecyloxolan-2-one).

Physicochemical Properties

The physical and chemical characteristics of γ-stearolactone dictate its behavior in various matrices and are crucial for its application and formulation.

| Property | Value | Reference |

| Appearance | Clear colorless liquid or colorless solid | [1][2] |

| Aroma | Very weak, waxy, fatty | [1][2] |

| Melting Point | 36.0 - 40.0 °C | [6] |

| Boiling Point | 374.0 °C (at 760 mm Hg) | [6] |

| Flash Point | 157.2 °C (315.0 °F) | [6] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |

| FEMA Number | 4446 | [1] |

| JECFA Number | 1998 | [7] |

Synthesis and Structural Elucidation

Synthesis

The primary route for synthesizing γ-stearolactone is through the intramolecular cyclization (lactonization) of a γ-hydroxy stearic acid derivative.[2] This reaction is typically catalyzed by an acid under anhydrous conditions to favor the formation of the cyclic ester over intermolecular polymerization or other side reactions.[2] Biotechnological routes, often employing specific yeast strains like Yarrowia lipolytica or fungi from the genus Mucor, have also been developed for the production of various γ-lactones from fatty acid precursors, offering a pathway to enantiomerically pure products.[8][9]

Caption: General workflow for the acid-catalyzed synthesis of γ-stearolactone.

Experimental Protocol: Acid-Catalyzed Lactonization

-

Reagent Preparation: Dissolve the γ-hydroxy stearic acid precursor in a suitable anhydrous, non-polar solvent (e.g., toluene, hexane) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to the solution.[2]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product via column chromatography on silica gel (using an eluent system like ethyl acetate/hexane) or by recrystallization from a non-polar solvent to yield pure γ-stearolactone.[2]

Structural Elucidation

The identity and purity of synthesized γ-stearolactone are confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the characteristic lactone carbonyl (C=O) group is confirmed by a strong absorption band around 1760 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals a characteristic signal for the proton on the carbon atom bearing the ester oxygen (the γ-carbon) in the range of δ 4.2–4.5 ppm.[2] ¹³C NMR data is also available for full structural confirmation.[1][4]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]

Applications and Industrial Significance

γ-Stearolactone's unique properties make it a versatile compound in several industries.

Flavor and Fragrance Industry

γ-Stearolactone is recognized as a flavoring agent by both the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] It imparts a very weak, waxy, and fatty aroma with a savory flavor profile.[1] It is used in a variety of food products, including baked goods, frozen dairy, and beverages, to enhance and modify flavor profiles.[2]

Cosmetics and Lubricants

A significant industrial application of γ-stearolactone is its use as a precursor for producing C18 branched saturated fatty acids (BSFAs).[2] The acid-catalyzed ring-opening of the lactone is a key step in this process.[2] BSFAs are highly valued in the cosmetics industry for their emollient properties and in the formulation of high-performance lubricants due to their excellent thermal and oxidative stability.

Chemical Synthesis

As a versatile intermediate, γ-stearolactone can undergo various chemical transformations:

-

Hydrolysis: It can be hydrolyzed to produce γ-hydroxystearic acid, which serves as an important intermediate for synthesizing surfactants and emulsifiers.[2]

-

Oxidation and Reduction: The molecule can participate in oxidation reactions to yield mono- and dicarboxylic acids or undergo reduction to form the corresponding diols, further expanding its utility as a building block in organic synthesis.[2]

Safety and Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated γ-stearolactone and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1] It is listed in the FDA's "Substances Added to Food" inventory, affirming its status for use in food applications.[1]

Conclusion

γ-Stearolactone is a molecule of considerable scientific and industrial importance. Its well-defined chemical structure and physicochemical properties underpin its utility as a specialty flavoring agent and, more significantly, as a critical intermediate in the synthesis of high-value chemicals for the cosmetics and lubricant industries. The established methods for its synthesis and purification, coupled with a favorable safety profile, ensure its continued relevance and application in diverse fields of chemical science and technology.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10396, gamma-OCTADECALACTONE. Available at: [Link]

-

The Good Scents Company (n.d.). gamma-octadecalactone. Available at: [Link]

-

Pharmaffiliates (n.d.). gamma-Octadecalactone. Available at: [Link]

-

ScenTree (n.d.). Gamma-Decalactone (CAS N° 706-14-9). Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Substance Record for SID 134978585. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12813, Gamma-Decalactone. Available at: [Link]

-

Szymańska, R., et al. (2023). The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16821, Gamma-Dodecalactone. Available at: [Link]

-

Collas, S. (2015). Synthesis of gamma nonalactone. Prezi. Available at: [Link]

-

Perfumer's Apprentice (n.d.). Gamma-Dodecalactone (CAS 2305-05-7). Available at: [Link]

-

Serra, S., et al. (2013). Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the prospective synthesis of natural C12 lactones. ResearchGate. Available at: [Link]

-

Food and Agriculture Organization of the United Nations (2010). Specifications for Flavourings: gamma-Octadecalactone. Available at: [Link]

-

Api, A.M., et al. (2019). RIFM fragrance ingredient safety assessment, γ-decalactone, CAS Registry Number 706-14-9. Food and Chemical Toxicology. Available at: [Link]

- Google Patents (1989). WO1989012104A1 - Process for the preparation of gamma and delta lactones.

-

Czarnecka, M., et al. (2019). Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. Molecules. Available at: [Link]

Sources

- 1. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gamma-Stearolactone|C18H34O2|CAS 502-26-1 [benchchem.com]

- 3. scitoys.com [scitoys.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. SID 134978585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]

- 7. Food safety and quality: details [fao.org]

- 8. WO1989012104A1 - Process for the preparation of gamma and delta lactones - Google Patents [patents.google.com]

- 9. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]

A Technical Guide to the Natural Occurrence and Analysis of Gamma-Stearolactone in Plants

Abstract

Gamma-stearolactone (γ-octadecalactone) is a C18 fatty acid-derived lactone with potential applications in the pharmaceutical and flavor industries. While the presence of various γ-lactones in the floral and fruity aromas of many plants is well-documented, the natural occurrence of γ-stearolactone is less extensively reported. This guide provides a comprehensive overview of the known and inferred sources of γ-stearolactone in the plant kingdom, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this and other long-chain lactones from natural sources.

Introduction: The Significance of Gamma-Lactones

Gamma (γ)-lactones are a class of cyclic esters that are widely distributed in nature and contribute significantly to the characteristic aromas of many fruits, flowers, and fermented products.[1] Beyond their sensory properties, many γ-lactones exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a subject of interest for drug discovery and development.[2][3] this compound, a saturated C18 lactone, represents a long-chain variant with unique physicochemical properties that suggest potential for specialized applications.

Natural Sources of this compound and Related Long-Chain Lactones

Direct evidence for the widespread presence of γ-stearolactone in plants is limited in current scientific literature. However, the occurrence of other long-chain γ-lactones in various plant species suggests that γ-stearolactone may be present in similar botanical sources, albeit potentially at low concentrations.

One notable example of a naturally occurring stearic acid-derived γ-lactone is Rhizobialide . This compound was isolated from the fermentation broth of Mesorhizobium sp. CCNWGX022, a rhizobial endophyte found in licorice (Glycyrrhiza uralensis Fisch.).[4][5] While produced by a bacterium, its existence within a plant host makes it a relevant natural source in the broader ecological context.

The presence of other γ-lactones in plants is well-established and provides a basis for identifying potential sources of γ-stearolactone.

Table 1: Reported Natural Occurrences of Various Gamma-Lactones in Plants

| Gamma-Lactone | Plant Source(s) |

| γ-Decalactone | Apricot, Peach, Carrot Leaf, Osmanthus[6] |

| γ-Dodecalactone | Peach, Nectarine, Mango, Guava, Strawberry[7] |

| γ-Octalactone | Mango, Peach, Berries, Apricot[8] |

| γ-Nonalactone | Watermelon (Citrullus lanatus)[9] |

The prevalence of these related compounds suggests that plants producing other long-chain fatty acids are logical candidates for the investigation of γ-stearolactone.

Biosynthesis of this compound in Plants

The biosynthesis of γ-lactones in plants is generally understood to proceed through the modification of fatty acids.[1] While the specific pathway for γ-stearolactone has not been fully elucidated in plants, a putative pathway can be inferred from the well-characterized biosynthesis of other γ-lactones, such as γ-decalactone from ricinoleic acid.

The proposed biosynthetic pathway for γ-stearolactone begins with stearic acid, a common C18 saturated fatty acid in plants. The key steps are hypothesized to be:

-

Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the γ- (or 4-) position of the stearic acid backbone.

-

β-Oxidation (for unsaturated precursors): In the case of unsaturated fatty acid precursors, a series of β-oxidation cycles shortens the carbon chain to the desired length. For γ-stearolactone derived from stearic acid, this step may be bypassed.

-

Lactonization: The resulting 4-hydroxystearic acid undergoes intramolecular cyclization to form the stable five-membered γ-stearolactone ring. This process can occur spontaneously under acidic conditions or be enzymatically catalyzed.

Figure 1. Proposed biosynthetic pathway of this compound from stearic acid.

Methodologies for the Study of this compound

The investigation of γ-stearolactone in plant matrices requires robust methods for its extraction, isolation, and analysis. The lipophilic nature and potential for volatility of this compound guide the selection of appropriate techniques.

Extraction of this compound from Plant Material

The initial step in isolating γ-stearolactone involves its extraction from the plant matrix. The choice of solvent and method is critical to ensure efficient recovery.

Protocol 1: General Solvent Extraction of Long-Chain Lactones

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to remove water. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Due to the relatively nonpolar nature of γ-stearolactone, solvents such as hexane, diethyl ether, ethyl acetate, or acetone are suitable. A solvent or a mixture of solvents should be chosen based on preliminary screening for optimal extraction efficiency.

-

Extraction Procedure: a. Macerate the powdered plant material in the selected solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with continuous agitation. b. Alternatively, use Soxhlet extraction for a more exhaustive extraction, though this method may not be suitable for thermolabile compounds. c. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to reduce extraction time and solvent consumption.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Figure 2. General workflow for the extraction of this compound from plant material.

Isolation and Purification

The crude extract will contain a complex mixture of compounds. Chromatographic techniques are essential for the isolation of γ-stearolactone.

Protocol 2: Chromatographic Purification of this compound

-

Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with γ-stearolactone are further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Analytical Characterization and Quantification

The identification and quantification of γ-stearolactone are primarily achieved using chromatographic and spectroscopic methods.

Workflow for Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for the analysis of volatile and semi-volatile compounds like γ-lactones. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries (e.g., NIST).[8]

-

High-Performance Liquid Chromatography (HPLC): For less volatile lactones or for quantification without derivatization, HPLC coupled with a suitable detector (e.g., UV or MS) can be used.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1H and 13C NMR spectroscopy are indispensable.

Quantitative Analysis:

For quantification, a validated method using an internal standard is recommended. A known amount of an internal standard (e.g., a deuterated analog of γ-stearolactone or a related lactone not present in the sample) is added to the sample before extraction. A calibration curve is generated using standards of known concentrations, and the concentration of γ-stearolactone in the sample is determined by comparing its peak area to that of the internal standard.

Figure 3. Workflow for the isolation and analysis of this compound.

Potential Applications in Drug Development

Lactones as a chemical class have demonstrated a wide array of pharmacological activities. While specific studies on γ-stearolactone are not abundant, the activities of other lactones provide a strong rationale for its investigation as a potential therapeutic agent.

-

Antimicrobial Activity: Many lactones exhibit antibacterial and antifungal properties. The long alkyl chain of γ-stearolactone may enhance its ability to disrupt microbial cell membranes.

-

Anti-inflammatory Effects: Some sesquiterpene lactones are known for their anti-inflammatory properties. The potential for γ-stearolactone to modulate inflammatory pathways warrants investigation.

-

Anticancer Properties: Certain natural and synthetic lactones have emerged as potential anticancer agents.[1]

The lipophilic nature of γ-stearolactone may also make it a suitable candidate for formulation into drug delivery systems, potentially enhancing the bioavailability of other active pharmaceutical ingredients.

Conclusion and Future Directions

This compound is a long-chain lactone with significant potential, yet its natural occurrence in the plant kingdom remains an underexplored area of research. The methodologies outlined in this guide provide a framework for the systematic investigation of plants for the presence of γ-stearolactone and other related compounds. Future research should focus on screening a wider variety of plant species, particularly those known to produce long-chain fatty acids, to identify rich natural sources of this compound. Elucidation of its complete biosynthetic pathway and a thorough investigation of its biological activities will be crucial for unlocking its full potential in the pharmaceutical and other industries.

References

- Avila-Sosa, R., et al. (2012). "Determination of Volatile Compounds by Gas Chromatography-Mass Spectrometry.

- Chen, W. M., et al. (2010). "Rhizobialide: a new stearolactone produced by Mesorhizobium sp. CCNWGX022, a rhizobial endophyte from Glycyrrhiza uralensis.

- Ciucanu, I., & Kerek, F. (1984). "A simple and rapid method for the permethylation of carbohydrates.

- Gantner, S., et al. (2019). "A Total Synthesis of Natural Rhizobialide." Synthesis, 51(10), 2147-2152.

-

Good Scents Company. (n.d.). gamma-Decalactone. Retrieved from [Link]

-

Good Scents Company. (n.d.). gamma-Octadecalactone. Retrieved from [Link]

- Jia, Y., et al. (2018). "Natural and Synthetic Lactones Possessing Antitumor Activities." Molecules, 23(12), 3133.

- Kapfer, J., et al. (2019). "Biosynthesis of γ-decalactone in the yeast Sporidiobolus salmonicolor." Applied and Environmental Microbiology, 85(15), e00740-19.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10396, gamma-Octadecalactone. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7710, gamma-Nonalactone. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7704, gamma-Octalactone. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2305-05-7, gamma-Dodecalactone. Retrieved from [Link].

- Ngo, T. M. P., et al. (2021). "The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films." Polymers, 13(16), 2729.

- Pino, J. A., et al. (2005). "Volatile components of peach (Prunus persica L. Batsch) and nectarine (Prunus persica L. Batsch var. nucipersica) cultivars." Journal of the Science of Food and Agriculture, 85(12), 2041-2048.

- Risticevic, S., & Pawliszyn, J. (2013). "Solid-phase microextraction for the analysis of volatiles in food and beverages.

- Surburg, H., & Panten, J. (2006). Common fragrance and flavor materials: preparation, properties and uses. John Wiley & Sons.

-

The Good Scents Company. (n.d.). gamma-Dodecalactone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). gamma-Octalactone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). gamma-Nonalactone. Retrieved from [Link]

- Waché, Y., et al. (2001). "Biotransformation of ricinoleic acid to γ-decalactone by the yeast Yarrowia lipolytica." Applied and Environmental Microbiology, 67(12), 5700-5704.

- Wang, S., et al. (2020). "Production of γ-decalactone from castor oil by engineered Saccharomyces cerevisiae." Metabolic Engineering, 62, 1-10.

- Xu, F., et al. (2020). "Lactones: relationship between structure, aroma and biological activity." Critical Reviews in Food Science and Nutrition, 60(16), 2758-2780.

- Zengin, G., et al. (2017). "Antimicrobial and antioxidant activities of the essential oils and methanol extracts of Artemisia herba-alba Asso. and Artemisia absinthium L." Food and Chemical Toxicology, 109, 667-675.

- Zhang, Y., et al. (2019). "A review on the biosynthesis, metabolism, and bioactivities of γ-lactones." Journal of Agricultural and Food Chemistry, 67(29), 7975-7987.

- Zhou, Y., et al. (2017). "Biosynthesis of γ-decalactone in Escherichia coli." Journal of Agricultural and Food Chemistry, 65(17), 3544-3550.

- Zidorn, C. (2016). "Sesquiterpene lactones as anti-inflammatory agents." Phytochemistry Reviews, 15(4), 585-607.

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gamma-octadecalactone, 502-26-1 [thegoodscentscompany.com]

- 5. candleelement.com [candleelement.com]

- 6. aocs.org [aocs.org]

- 7. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [ouci.dntb.gov.ua]

- 9. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biosynthesis of Gamma-Stearolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-stearolactone (γ-stearolactone), also known as 4-octadecanolide, is a long-chain lactone with potential applications in the flavor, fragrance, and pharmaceutical industries. While the biotechnological production of medium-chain lactones like γ-decalactone is well-established and extensively documented, the specific biosynthetic pathway for γ-stearolactone remains largely uncharacterized in scientific literature. This technical guide synthesizes current knowledge on fatty acid metabolism and lactone formation to propose a scientifically grounded biosynthetic pathway for γ-stearolactone. We contrast this proposed route with the well-understood β-oxidation-dependent pathway of γ-decalactone to provide a robust comparative framework. Furthermore, this guide outlines a comprehensive experimental workflow designed to validate the proposed pathway, providing researchers with actionable protocols for enzyme discovery and pathway elucidation.

Introduction: The Enigma of Long-Chain Lactone Biosynthesis

Lactones are cyclic esters formed from the intramolecular esterification of hydroxy-carboxylic acids, contributing significantly to the aromas of fruits and fermented foods.[1][2] Their production via biotechnological methods is of high commercial interest as it allows them to be classified as "natural".[3] The C10 lactone, γ-decalactone, serves as a model system for microbial lactone production, with a thoroughly investigated biosynthetic route from ricinoleic acid in yeasts such as Yarrowia lipolytica.[4][5]

This compound, a saturated C18 lactone, presents a different biosynthetic challenge. Its precursor is 4-hydroxyoctadecanoic acid (4-hydroxystearic acid).[6] Unlike the pathway for γ-decalactone, which involves the shortening of a C18 precursor, the formation of a C18 lactone necessitates a direct functionalization of an existing C18 fatty acid backbone. This guide posits that the core mechanism for γ-stearolactone biosynthesis is the direct, regiospecific hydroxylation of stearic acid at the C-4 (γ) position, followed by spontaneous lactonization.

A Comparative Framework: The Well-Established Gamma-Decalactone Pathway

To understand the proposed pathway for γ-stearolactone, it is instructive to first examine the extensively studied biosynthesis of γ-decalactone. This process leverages the peroxisomal β-oxidation machinery of microorganisms to shorten a hydroxylated fatty acid precursor.[1][4]

The primary substrate is ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil.[5][7] The yeast Yarrowia lipolytica is a particularly efficient biocatalyst for this transformation.[8] The pathway proceeds as follows:

-

Activation: Ricinoleic acid is activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA.

-

Peroxisomal β-Oxidation: The ricinoleoyl-CoA undergoes four successive cycles of β-oxidation. Each cycle involves a sequence of four enzymatic reactions (oxidation, hydration, oxidation, thiolysis) that shortens the fatty acid chain by two carbons.

-

Formation of the Precursor: After four cycles, the C18 ricinoleoyl-CoA is degraded to the C10 intermediate, 4-hydroxydecanoyl-CoA.

-

Lactonization: The thioester is hydrolyzed, and the resulting 4-hydroxydecanoic acid spontaneously cyclizes under acidic conditions to form the stable five-membered ring of γ-decalactone.[9]

This pathway is fundamentally a degradative process that modifies a pre-existing hydroxy fatty acid.

Proposed Biosynthetic Pathway for this compound

In contrast to the degradative pathway for γ-decalactone, the biosynthesis of γ-stearolactone must involve the direct functionalization of a C18 saturated fatty acid, namely stearic acid. We propose a three-step pathway centered on a key enzymatic hydroxylation event.

Step 1: Substrate Activation

The biosynthesis is initiated with the activation of stearic acid (octadecanoic acid), a common fatty acid in cellular metabolism.[10] This is a standard step in fatty acid metabolism, catalyzed by Acyl-CoA synthetases, which attach Coenzyme A to the fatty acid's carboxyl group to form stearoyl-CoA, a high-energy thioester. This activation makes the fatty acid metabolically active.

Step 2: Regiospecific Gamma-Hydroxylation (The Crucial Step)

This is the hypothetical and rate-determining step of the pathway. We propose that an oxygenase enzyme directly hydroxylates stearoyl-CoA (or stearic acid itself) at the C-4 (gamma) position. The most likely candidates for this reaction belong to the cytochrome P450 (CYP) monooxygenase superfamily.[3][11]

Causality and Evidence:

-

CYP Function: P450 enzymes are well-known for their ability to catalyze the hydroxylation of a vast array of substrates, including fatty acids.[3][8] They utilize a heme cofactor and molecular oxygen to insert a hydroxyl group into unactivated C-H bonds, a chemically challenging reaction.[11]

-

Regiospecificity: While many P450s hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1) positions, in-chain hydroxylation is also documented.[8][12] Crucially, specific P450 BM3 variants have been reported to catalyze the formation of ω-1 to ω-3 hydroxy fatty acids, and patents describe the use of engineered CYP450s to produce 4-hydroxy carboxylic acids from various fatty acid chains for the express purpose of creating γ-lactones.[13][14]

-

Alternative Enzymes: While less common for this specific transformation, other enzymes like non-heme di-iron oxygenases (e.g., Δ9-desaturase mutants that gain hydroxylation activity) or uncharacterized hydroxylases could potentially perform this function.[15]

This direct hydroxylation is the most parsimonious explanation, avoiding the need for a hypothetical C20+ hydroxy fatty acid precursor that would then be shortened via β-oxidation, for which there is no current evidence.

Step 3: Spontaneous Intramolecular Cyclization (Lactonization)

The product of the hydroxylation step, 4-hydroxyoctadecanoic acid (or its CoA ester), is the direct precursor to γ-stearolactone. The formation of the five-membered γ-lactone ring is thermodynamically highly favorable.[2] The reaction is an intramolecular esterification: the hydroxyl group at C-4 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid (or acyl-CoA). This reaction occurs spontaneously, particularly under acidic intracellular conditions, to release Coenzyme A (or water) and form the stable γ-stearolactone ring.[1]

Experimental Validation and Methodologies

The trustworthiness of the proposed pathway relies on its empirical validation. The following section outlines a self-validating experimental workflow designed to identify and characterize the key enzyme: the proposed stearic acid γ-hydroxylase.

Objective

To identify the gene and characterize the enzyme responsible for the conversion of stearic acid to 4-hydroxyoctadecanoic acid in a microorganism that produces γ-stearolactone.

Experimental Workflow

Sources

- 1. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-hydroxy-octadecanoic acid (C18H36O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Hydroxy-octadecanoic acid | C18H36O3 | CID 5282908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Invited review: palmitic and stearic acid metabolism in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2020018729A1 - Biosynthetic production of gamma-lactones - Google Patents [patents.google.com]

- 14. HK40039247A - Biosynthetic production of gamma-lactones - Google Patents [patents.google.com]

- 15. Understanding desaturation/hydroxylation activity of castor stearoyl Δ9-Desaturase through rational mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gamma-Stearolactone (CAS: 502-26-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of gamma-stearolactone, a long-chain aliphatic lactone with significant potential in various scientific and industrial fields. From its fundamental chemical properties to its synthesis, analysis, and biological significance, this document offers a detailed resource for researchers, chemists, and professionals in drug development.

Core Properties and Identification

This compound, also known as γ-octadecalactone, is a cyclic ester with an 18-carbon backbone.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 502-26-1 | [1][2][3][4][5] |

| Molecular Formula | C18H34O2 | [1][2][3][4] |

| Molecular Weight | 282.47 g/mol | [3][4] |

| Synonyms | γ-Octadecalactone, 5-Tetradecyldihydro-2(3H)-furanone, 4-Octadecanolide | [2][3][4][6] |

| Appearance | Colorless solid or clear, colorless liquid | [1] |

| Odor | Very weak, waxy, fatty aroma | [1] |

Synthesis of this compound

The synthesis of gamma-lactones can be approached through several methodologies, including chemical synthesis and biotechnological routes.

Chemical Synthesis

A general and effective method for the synthesis of gamma-lactones involves the radical addition of a primary alcohol to a 2-alkenoic acid or its ester, initiated by a peroxide catalyst such as tert-butyl peroxybenzoate. This reaction can be performed under normal pressure and offers high yields.[7]

Reaction Scheme:

Caption: General reaction for the synthesis of γ-lactones.

Experimental Protocol (General Procedure):

-

Reactant Charging: In a reaction vessel, charge the primary alcohol (e.g., 1-tetradecanol for this compound synthesis) and the 2-alkenoic acid or its ester (e.g., acrylic acid or its ester). The molar ratio of alcohol to the acid/ester is typically in the range of 2:1 to 10:1 to ensure a high yield.[7]

-

Initiator Addition: Add tert-butyl peroxybenzoate as the radical initiator.

-

Reaction Conditions: Heat the mixture under normal pressure. The reaction temperature and time will depend on the specific substrates used.

-

Work-up and Purification: After the reaction is complete, the resulting gamma-lactone can be purified using standard techniques such as distillation or chromatography. For fragrance applications, further treatment with adsorbents like activated carbon or sodium bicarbonate can be employed to remove any residual odors.[7]

Biotechnological Synthesis

Biotechnological routes for producing lactones are gaining interest due to their potential for stereoselectivity and sustainability. Microbial fermentation using specific yeast or fungal strains can convert fatty acids or their derivatives into valuable lactones. For instance, microorganisms like Yarrowia lipolytica are known to produce gamma-decalactone from castor oil through β-oxidation of ricinoleic acid.[8] A similar pathway could be explored for the production of this compound from corresponding hydroxy fatty acids.

Conceptual Biotechnological Pathway:

Sources

- 1. This compound|C18H34O2|CAS 502-26-1 [benchchem.com]

- 2. johndwalsh.com [johndwalsh.com]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. fishersci.com [fishersci.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. gamma-OCTADECALACTONE | C18H34O2 | CID 10396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101735180A - Method for synthesizing gamma-lactone and method for treating aroma thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

solubility of gamma-stearolactone in different solvents

An In-Depth Technical Guide to the Solubility of γ-Stearolactone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of γ-stearolactone (gamma-stearolactone), a high molecular weight lactone of significant interest in the pharmaceutical, flavor, and fragrance industries. Recognizing the critical role of solubility in formulation, bioavailability, and product performance, this document moves beyond simple empirical data. It synthesizes theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals. We introduce the Hansen Solubility Parameter (HSP) framework as a predictive tool for solvent selection, provide estimated HSP values for γ-stearolactone, and detail a robust experimental protocol based on the OECD Guideline 105 shake-flask method for empirical verification. Furthermore, a quantitative analytical workflow using gas chromatography is outlined. This guide is designed to serve as a foundational resource, enabling a rational, science-driven approach to formulating with γ-stearolactone.

Introduction: Understanding γ-Stearolactone

This compound (also known as γ-octadecalactone or 4-octadecanolide) is a saturated fatty lactone with the molecular formula C₁₈H₃₄O₂.[1] Structurally, it is characterized by a five-membered lactone ring and a long, saturated C14 alkyl chain. This dual nature—a polar head (the lactone group) and a large, non-polar tail—is the primary determinant of its physicochemical properties and, consequently, its solubility behavior.

As a waxy, lipophilic compound, γ-stearolactone is known to be soluble in ethanol and practically insoluble in water.[1][2] However, for advanced applications such as drug delivery systems, cosmetic formulations, or complex flavor blends, a more nuanced understanding of its solubility across a wide spectrum of organic solvents is essential. This guide provides the theoretical and practical tools to achieve that understanding.

Theoretical Foundation: Predicting Solubility with Hansen Solubility Parameters (HSP)

A purely trial-and-error approach to solvent selection is inefficient. A more powerful strategy involves predicting solubility based on intermolecular forces. The Hansen Solubility Parameter (HSP) system is an invaluable tool for this purpose, based on the principle that "like dissolves like."[3] It deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction.[3][4]

-

δD (Dispersion): Energy from weak, temporary van der Waals forces.

-

δP (Polar): Energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the donation and acceptance of protons (e.g., in water, alcohols).

Every solvent and solute can be assigned a set of these three parameters, defining a point for it in a three-dimensional "Hansen space." The distance (Ra) between a solute (γ-stearolactone) and a solvent in this space is a strong predictor of solubility. A smaller distance indicates higher affinity and greater solubility.

Caption: The HSP model predicts solubility based on the distance between solute and solvent parameters in a 3D space.

Estimating Hansen Solubility Parameters for γ-Stearolactone

Experimentally determining the HSP for a new compound can be intensive. However, robust group contribution methods allow for accurate estimation based on the molecule's chemical structure.[1][2][5] By breaking down the γ-stearolactone molecule into its constituent functional groups (a lactone ring and alkyl chains), we can calculate its estimated HSP values.

Based on established group contribution methods, the estimated Hansen Solubility Parameters for γ-stearolactone are:

-

δD (Dispersion): ~17.5 MPa⁰·⁵

-

δP (Polar): ~5.0 MPa⁰·⁵

-

δH (Hydrogen Bonding): ~6.5 MPa⁰·⁵

The high δD value is expected due to the long C14 alkyl chain, which contributes significantly to dispersion forces. The moderate δP and δH values arise from the polar ester functionality within the lactone ring.

Predicted Solubility Profile of γ-Stearolactone

Using the estimated HSP values for γ-stearolactone, we can predict its solubility in a range of common solvents. The table below summarizes these predictions. Solvents with HSP values closer to those of γ-stearolactone (resulting in a lower Ra distance) are predicted to be more effective. The solubility of Stearamide, a structurally similar C18 molecule, is included for reference and validation of the expected trend.[6]

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | HSP Distance (Ra) from γ-Stearolactone | Predicted Solubility | Reference Solubility (Stearamide, mg/mL)[6] |

| γ-Stearolactone (Est.) | 17.5 | 5.0 | 6.5 | 0.0 | - | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 9.0 | Low | - |

| Toluene | 18.0 | 1.4 | 2.0 | 6.0 | Medium-High | - |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High | - |

| Acetone | 15.5 | 10.4 | 7.0 | 6.1 | Medium | - |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Medium-Low | ~22 |

| Methanol | 15.1 | 12.3 | 22.3 | 17.5 | Low | - |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.4 | Medium | ~20 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.0 | High | - |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.0 | Very High | - |

Note: Predicted solubility is a qualitative guide based on HSP distance. Experimental verification is required for precise quantitative data.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To empirically determine the solubility and validate predictions, the shake-flask method, as outlined in OECD Guideline 105, is the gold standard for its reliability with sparingly soluble compounds.[5][7]

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preliminary Test:

-

Causality: To estimate the order of magnitude of solubility and determine the appropriate sample mass and equilibration time, preventing unnecessary waste of material and time.

-

Procedure: Add approximately 100 mg of γ-stearolactone to 10 mL of the chosen solvent in a flask. Agitate at the desired temperature (e.g., 25°C) for 24 hours. Visually inspect for undissolved solid. If fully dissolved, the solubility is >10 g/L. If mostly undissolved, the solubility is likely much lower.

-

-

Definitive Test (Triplicate Flasks):

-

Causality: Using at least three replicates ensures the statistical validity and reproducibility of the final solubility value. Adding a significant excess of solid ensures that a true thermodynamic equilibrium between the solid and dissolved states is achieved and maintained.

-

Procedure:

-

Into three separate glass flasks with airtight stoppers, add a mass of γ-stearolactone estimated to be at least 5 times greater than that needed to achieve saturation (based on the preliminary test).

-

Accurately add a known volume of the solvent to each flask.

-

Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the flasks at a constant speed, sufficient to keep the solid suspended, for a predetermined time (typically 24 to 48 hours). Periodically take samples (e.g., at 24h, 36h, 48h) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

-

Phase Separation:

-

Causality: This step is critical to ensure that only the dissolved solute is analyzed, as any suspended microparticles will artificially inflate the measured concentration. Centrifugation is preferred for viscous solvents, while filtration is effective for most others.

-

Procedure:

-

Allow the flasks to stand at the test temperature for at least 24 hours to let solids settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge an aliquot at high speed (e.g., 10,000 x g) at the test temperature.

-

Filter an aliquot through a solvent-compatible, non-adsorptive membrane filter (e.g., 0.22 µm PTFE). Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

-

-

Immediately after separation, take a clear aliquot of the supernatant/filtrate for analysis.

-

-

-

Analysis and Calculation:

-

Causality: A validated, sensitive analytical method is required to accurately determine the concentration of the dissolved analyte.

-

Procedure:

-

Accurately dilute the aliquot with a suitable solvent if necessary to bring the concentration within the calibrated range of the analytical instrument.

-

Determine the concentration using a pre-validated analytical method (see Section 5).

-

Calculate the mean solubility from the three replicate flasks and report the result with standard deviation in units of g/L or mg/mL.

-

-

Quantitative Analysis Protocol: Gas Chromatography (GC)

Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of semi-volatile compounds like γ-stearolactone.

Step-by-Step Methodology

-

Instrument and Column:

-

System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Conditions (Example):

-

Inlet Temperature: 270°C (to ensure rapid vaporization).

-

Injection Volume: 1 µL (Split or Splitless mode, depending on concentration).

-

Oven Temperature Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 280°C at 10°C/min.

-

Final Hold: Hold at 280°C for 10 minutes.

-

This program must be optimized to ensure good separation from any solvent peaks or impurities.

-

-

Detector Temperature: 300°C (to prevent condensation).

-

-

Calibration:

-

Causality: A multi-point calibration curve is essential for accurate quantification. It establishes the linear relationship between the instrument's response (peak area) and the known concentration of the analyte.

-

Procedure:

-

Prepare a stock solution of γ-stearolactone of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., ethyl acetate).

-

Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range of the solubility samples.

-

Inject each standard in triplicate and plot the average peak area against the concentration.

-

Perform a linear regression to obtain the calibration equation and verify the correlation coefficient (R² > 0.995).

-

-

-

Sample Analysis:

-

Inject the prepared (and diluted, if necessary) samples from the shake-flask experiment.

-

Integrate the peak corresponding to γ-stearolactone.

-

Use the calibration equation to calculate the concentration in the injected sample.

-

Back-calculate to determine the original concentration in the saturated solution, accounting for any dilution factors.

-

Conclusion

The solubility of γ-stearolactone is fundamentally governed by its amphipathic structure: a polar lactone ring and a dominant non-polar alkyl chain. This guide has established that the Hansen Solubility Parameter (HSP) framework provides a robust theoretical basis for predicting solvent compatibility. Solvents like Tetrahydrofuran (THF), Dichloromethane, and Ethyl Acetate are predicted to be highly effective due to their balanced HSP values, which closely match the estimated parameters of γ-stearolactone.

While predictive models are powerful, this guide emphasizes the necessity of empirical verification. The detailed protocols for the shake-flask method (OECD 105) and quantitative GC-FID analysis provide researchers with a self-validating system to obtain precise and reliable solubility data. By integrating theoretical prediction with rigorous experimental methodology, professionals in drug development and other scientific fields can accelerate formulation design, ensure product stability, and optimize the performance of γ-stearolactone-based systems.

References

-

PubChem. γ-Octadecalactone. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. gamma-octadecalactone. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Justicia, H. et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. [Link]

-

Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry. [Link]

-

Agostini, L. et al. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A. [Link]

-

Vostálová, J. et al. (2021). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Molecules. [Link]

-

Matulová, M., & Hrouzek, P. (2003). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Journal of the Serbian Chemical Society. [Link]

Sources

- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. hansen-solubility.com [hansen-solubility.com]

An In-depth Technical Guide to the Spectroscopic Data of Gamma-Stearolactone

This guide provides a comprehensive analysis of the spectroscopic data for gamma-stearolactone (also known as γ-octadecalactone or 5-tetradecyldihydrofuran-2(3H)-one). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this long-chain gamma-lactone.

Introduction: The Significance of Spectroscopic Analysis for Gamma-Lactones

This compound belongs to the family of gamma-lactones, which are five-membered cyclic esters. These compounds are of significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct sensory properties and potential biological activities. The unambiguous identification and characterization of such molecules are paramount for quality control, regulatory approval, and understanding their mechanism of action. Spectroscopic techniques provide the foundational data for this characterization, offering a detailed fingerprint of the molecular structure.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS in the context of this compound. We will explore not just the data itself, but the rationale behind the expected spectral features, providing a framework for both data interpretation and experimental design.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Theoretical Principles of NMR for Lactone Characterization

The chemical shift (δ) in NMR is highly sensitive to the electron density around a nucleus. In this compound, the electron-withdrawing nature of the ester carbonyl group and the ring oxygen significantly influences the chemical shifts of nearby protons and carbons. The protons and carbons on the lactone ring are deshielded and appear at higher chemical shifts (downfield) compared to those in the long alkyl chain.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with key analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data and Interpretation

While the full experimental spectrum is not publicly available in all databases, based on the known structure of this compound and data from analogous compounds, the following proton signals are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H5 (methine on C-O) | ~4.5 | Multiplet | 1H | |

| H3 (methylene α to C=O) | ~2.5 | Multiplet | 2H | |

| H4 (methylene) | ~1.8-2.2 | Multiplet | 2H | |

| H6 (methylene on alkyl chain) | ~1.6 | Multiplet | 2H | |

| -(CH₂)₁₂- (bulk methylene) | ~1.2-1.4 | Broad Singlet | ~24H | |

| -CH₃ (terminal methyl) | ~0.9 | Triplet | 3H | ~6-7 |

Interpretation:

-

The methine proton (H5) adjacent to the ring oxygen is the most deshielded proton on the ring due to the direct attachment to the electronegative oxygen atom.

-

The protons on C3 , being alpha to the carbonyl group, are also significantly deshielded.

-

The long alkyl chain protons give rise to a large, overlapping signal around 1.2-1.4 ppm, a characteristic feature of long-chain fatty acid derivatives.

-

The terminal methyl group appears as a characteristic triplet upfield.

¹³C NMR Spectral Data and Interpretation

Predicted ¹³C NMR chemical shifts for this compound are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~177 |

| C5 (C-O) | ~80 |

| C3 (α to C=O) | ~28 |

| C4 | ~25-30 |

| C6 | ~35 |

| -(CH₂)₁₂- | ~22-32 |

| C18 (-CH₃) | ~14 |

Interpretation:

-

The carbonyl carbon (C1) is the most deshielded, appearing far downfield as is characteristic for ester carbonyls.

-

The carbon bonded to the ring oxygen (C5) is also significantly deshielded.

-

The carbons of the long alkyl chain appear in a clustered region, with the terminal methyl carbon being the most shielded (lowest ppm value).

Caption: Structure of γ-stearolactone with predicted NMR assignments.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Theoretical Principles of IR for Lactone Characterization

The most prominent feature in the IR spectrum of a lactone is the carbonyl (C=O) stretching vibration. For a five-membered ring (gamma-lactone), this absorption typically occurs at a higher frequency (wavenumber) compared to open-chain esters or larger ring lactones due to ring strain. The C-O stretching vibrations are also characteristic.

Experimental Protocol: Acquiring an FTIR Spectrum

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions of the major absorption bands are identified and correlated with specific functional groups.

IR Spectral Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (lactone) | ~1770 | Strong, Sharp |

| C-H stretch (alkyl) | 2850-2960 | Strong, Sharp |

| C-O stretch | ~1170 | Strong |

Interpretation:

-

The strong, sharp absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in a five-membered lactone ring. This is the most diagnostic peak in the spectrum.

-

The series of strong peaks in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the long alkyl chain.

-

A strong band around 1170 cm⁻¹ is indicative of the C-O stretching vibration of the ester functionality.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Theoretical Principles of MS for Lactone Characterization

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of gamma-lactones is often characterized by specific cleavage patterns of the lactone ring and the alkyl side chain. A common fragmentation pathway for gamma-lactones is the loss of the alkyl side chain via alpha-cleavage, or rearrangement reactions like the McLafferty rearrangement.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

MS Spectral Data and Interpretation

Molecular Ion:

-

The molecular formula of this compound is C₁₈H₃₄O₂.

-

The nominal molecular weight is 282 g/mol . A prominent molecular ion peak (M⁺˙) should be observed at m/z 282 .

Key Fragmentation Patterns: A characteristic and often most abundant fragment ion for long-chain gamma-lactones is observed at m/z 85 . This fragment corresponds to the cleavage of the alkyl side chain, resulting in the protonated butyrolactone ring.

The Safety and Toxicology of Gamma-Stearolactone: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding Gamma-Stearolactone in Context

This compound (γ-stearolactone), also known as γ-octadecalactone, is a long-chain aliphatic lactone used as a flavoring agent in various food products.[1] Chemically, it is the internal ester of 4-hydroxyoctadecanoic acid, forming a stable five-membered ring structure.[2] Its sensory profile is often described as waxy and fatty, contributing to the overall flavor profile of foods.[1] As with any compound intended for human consumption, a thorough understanding of its safety and toxicological profile is paramount.

This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound. Due to a lack of direct toxicological studies on this specific long-chain lactone, this guide employs a scientifically robust read-across approach, a well-established methodology in chemical risk assessment.[3][4] This approach leverages data from structurally and metabolically similar compounds to infer the safety of the target substance. The safety of this compound is primarily supported by data on shorter-chain aliphatic lactones, for which a more extensive toxicological database exists.

This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the metabolic fate of this compound, the rationale behind the read-across approach, a summary of the relevant toxicological data from surrogate compounds, and an overview of the key experimental protocols used in safety assessments.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is fundamental to assessing its biological behavior.

| Property | Value | Source |

| Chemical Name | gamma-Octadecalactone, 4-Octadecanolide, 5-Tetradecyldihydro-2(3H)-furanone | [1][5] |

| Synonyms | This compound, γ-Stearolactone | [2][6] |

| CAS Number | 502-26-1 | [1][5] |

| Molecular Formula | C18H34O2 | [1] |

| Molecular Weight | 282.47 g/mol | [2] |

| Appearance | Colorless solid (estimated) | [7] |

| Solubility | Practically insoluble in water; soluble in alcohol | [1] |

| FEMA Number | 4446 | [1] |

| JECFA Number | 1998 | [5] |

Metabolic Fate: A Pathway to Innocuous Products

The safety of many flavoring substances, including this compound, is largely predicated on their predictable and efficient metabolism into harmless endogenous compounds.[8] The metabolic pathway for aliphatic lactones is well-understood and involves two primary steps: hydrolysis and beta-oxidation.[9]

-

Lactone Ring Hydrolysis: The first step in the metabolism of this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by esterases, which are abundant in the body, particularly in the liver and blood plasma.[10] The hydrolysis opens the lactone ring to form the corresponding open-chain hydroxy fatty acid, 4-hydroxyoctadecanoic acid.[6][11] This process is generally rapid and efficient for simple aliphatic lactones.

-

Beta-Oxidation: The resulting 4-hydroxyoctadecanoic acid is a long-chain fatty acid that can enter the fatty acid beta-oxidation pathway.[12][13] This is a major catabolic process that occurs in the mitochondria and peroxisomes, breaking down fatty acids to produce acetyl-CoA.[14][15] Acetyl-CoA is a central molecule in energy metabolism and is a key component of the citric acid cycle. The beta-oxidation of very long-chain fatty acids is initiated in peroxisomes.[12]

The end products of this metabolic pathway are carbon dioxide and water, which are innocuous and readily excreted. This efficient conversion to endogenous metabolites is a cornerstone of the safety assessment for this compound.

Toxicological Assessment: A Read-Across Approach

Direct toxicological studies on this compound are not publicly available. In such cases, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) utilize a read-across approach.[8][16] This involves assessing the safety of a substance based on the toxicological data of structurally and metabolically similar compounds (surrogates or analogues).

Justification for Read-Across

The use of a read-across approach for this compound is scientifically justified based on the following principles:

-

Structural Similarity: this compound belongs to the homologous series of saturated aliphatic gamma-lactones. These compounds share the same basic five-membered lactone ring structure and differ only in the length of their aliphatic side chain.

-

Shared Metabolic Pathway: As discussed previously, all simple aliphatic lactones are expected to undergo the same metabolic pathway of hydrolysis followed by beta-oxidation. The length of the alkyl chain does not alter this fundamental metabolic fate.

-

Predictable Toxicity: The toxicity of homologous series of compounds is often predictable. For aliphatic lactones, the low toxicity of shorter-chain members provides a strong indication of the low toxicity of longer-chain members, which are present at lower concentrations in food.

For the purpose of this guide, gamma-caprolactone (CAS No. 695-06-7) is selected as the primary surrogate for which reliable toxicological data is available. This selection is consistent with the approach used in safety assessments of other longer-chain lactones.[17]

Summary of Toxicological Data from Surrogate Compounds

The following sections summarize the key toxicological endpoints for surrogate aliphatic lactones, primarily gamma-caprolactone. The data presented here forms the basis for the safety assessment of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[18] For aliphatic lactones, the acute oral toxicity is consistently low. For instance, the oral LD50 of the related gamma-decalactone in rats is greater than 5000 mg/kg body weight.[19]

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents.[20][21][22][23][24] These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

A 28-day repeated dose oral toxicity study (OECD 407 compliant) on the surrogate, gamma-caprolactone, in rats established a NOAEL of 1000 mg/kg body weight/day , the highest dose tested.[25] This indicates a very low potential for toxicity upon repeated exposure.

Genotoxicity

Genotoxicity assays are designed to detect the potential of a substance to damage genetic material (DNA), which can lead to mutations and cancer.[24][26] A standard battery of in vitro and in vivo tests is typically employed.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro test uses bacteria to detect gene mutations.[4][27][28] Data on surrogate lactones like gamma-octalactone and gamma-nonalactone in the Ames test were negative, indicating no mutagenic potential.[19]

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT assay - OECD 476): This assay assesses the potential of a substance to induce mutations in mammalian cells in culture.[18][25][29][30]

-

In Vivo Micronucleus Test (OECD 474): This test is conducted in live animals (usually rodents) to detect damage to chromosomes or the mitotic apparatus.[1][2][19][31][32] An in vivo micronucleus test on gamma-nonalactone was negative.[19]

Based on the available data for surrogate lactones, this compound is not expected to be genotoxic.

Carcinogenicity

Long-term carcinogenicity studies on this compound or its close structural analogues are not available. However, the lack of genotoxicity for this class of compounds, coupled with their rapid and efficient metabolism to innocuous products, strongly suggests a lack of carcinogenic potential.

Reproductive and Developmental Toxicity